2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a dihydroperimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with 1,8-diaminonaphthalene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroperimidine ring, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-chloro-5-aminophenyl)-2,3-dihydro-1H-perimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the dihydroperimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro and chloro groups may contribute to its reactivity and ability to interact with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-5-nitrophenyl)pyridine
- 2-chloro-5-nitrophenyl isocyanate
- 2-chloro-5-nitrobenzophenone
Uniqueness
2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, including the dihydroperimidine ring and the presence of both chloro and nitro groups
Properties
Molecular Formula |
C17H12ClN3O2 |
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Molecular Weight |
325.7 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H12ClN3O2/c18-13-8-7-11(21(22)23)9-12(13)17-19-14-5-1-3-10-4-2-6-15(20-17)16(10)14/h1-9,17,19-20H |
InChI Key |
IIWIPLGHHRKVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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